molecular formula C13H19NO3 B8172702 2-(Cyclopropylmethoxy)-4-(2-methoxyethoxy)aniline

2-(Cyclopropylmethoxy)-4-(2-methoxyethoxy)aniline

Cat. No.: B8172702
M. Wt: 237.29 g/mol
InChI Key: SOOBPZZPBNJUJL-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)-4-(2-methoxyethoxy)aniline is an organic compound that features a cyclopropylmethoxy group and a methoxyethoxy group attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethoxy)-4-(2-methoxyethoxy)aniline typically involves the reaction of 2-(cyclopropylmethoxy)aniline with 2-methoxyethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)-4-(2-methoxyethoxy)aniline undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen or the methoxy groups, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Alkylated or acylated aniline derivatives.

Scientific Research Applications

2-(Cyclopropylmethoxy)-4-(2-methoxyethoxy)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)-4-(2-methoxyethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclopropylmethoxy)aniline: Lacks the methoxyethoxy group, resulting in different chemical and biological properties.

    4-(2-Methoxyethoxy)aniline:

Uniqueness

2-(Cyclopropylmethoxy)-4-(2-methoxyethoxy)aniline is unique due to the presence of both the cyclopropylmethoxy and methoxyethoxy groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(cyclopropylmethoxy)-4-(2-methoxyethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-15-6-7-16-11-4-5-12(14)13(8-11)17-9-10-2-3-10/h4-5,8,10H,2-3,6-7,9,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOOBPZZPBNJUJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC(=C(C=C1)N)OCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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